molecular formula C10H13N5O B15346053 2-amino-8-isopropyl-4-methylpteridin-7(8H)-one CAS No. 1184921-08-1

2-amino-8-isopropyl-4-methylpteridin-7(8H)-one

Cat. No.: B15346053
CAS No.: 1184921-08-1
M. Wt: 219.24 g/mol
InChI Key: FKSOOGIDLRANPS-UHFFFAOYSA-N
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Description

2-Amino-8-isopropyl-4-methylpteridin-7(8H)-one is a chemical compound with the molecular formula C10H13N5O and a molecular weight of 219.24 g/mol. It belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimido-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-8-isopropyl-4-methylpteridin-7(8H)-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-methyl-5-nitroimidazole with isopropylamine in the presence of a reducing agent, followed by cyclization and further functional group modifications.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-8-isopropyl-4-methylpteridin-7(8H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-derivatives.

  • Reduction: Production of reduced derivatives with altered functional groups.

  • Substitution: Introduction of various substituents at different positions on the pteridine ring.

Scientific Research Applications

Chemistry: In chemistry, 2-amino-8-isopropyl-4-methylpteridin-7(8H)-one is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound serves as a probe for studying enzyme activities and biochemical pathways. It can be used to investigate the interactions between enzymes and substrates, providing insights into metabolic processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been explored for their potential antiviral, antibacterial, and anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other colorants. Its ability to form stable complexes with metals makes it valuable in the manufacturing of various products.

Mechanism of Action

The mechanism by which 2-amino-8-isopropyl-4-methylpteridin-7(8H)-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Amino-4-methyl-8-propan-2-ylpteridin-7-one

  • 2-Amino-8-isopropyl-4-methylpteridin-7(8H)-one

  • 2-Amino-8-ethyl-4-methylpteridin-7(8H)-one

Uniqueness: this compound stands out due to its specific structural features, such as the presence of the isopropyl group at the 8-position. This structural variation can lead to differences in reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-amino-4-methyl-8-propan-2-ylpteridin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-5(2)15-7(16)4-12-8-6(3)13-10(11)14-9(8)15/h4-5H,1-3H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSOOGIDLRANPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N)N(C(=O)C=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654988
Record name 2-Amino-4-methyl-8-(propan-2-yl)pteridin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184921-08-1
Record name 2-Amino-4-methyl-8-(propan-2-yl)pteridin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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